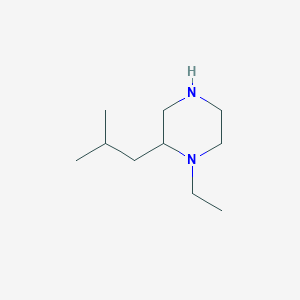
N-(prop-2-yn-1-yl)piperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(prop-2-yn-1-yl)piperidin-3-amine is a chemical compound with the molecular formula C8H14N2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom This compound is of interest due to its unique structure, which includes a prop-2-yn-1-yl group attached to the nitrogen atom of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)piperidin-3-amine can be achieved through several methods. One common approach involves the reaction of piperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product .
Another method involves the use of N-(prop-2-yn-1-yl)pyridin-2-amines as starting materials. The Sandmeyer reaction, which involves the substitution of an amino group with a halogen, can be employed to synthesize this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions and the use of efficient catalysts can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(prop-2-yn-1-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-(prop-2-yn-1-yl)piperidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties may lead to the development of new drugs targeting specific biological pathways.
Industry: The compound’s unique structure makes it valuable in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(prop-2-yn-1-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are necessary to elucidate its precise mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(prop-2-yn-1-yl)piperidin-3-amine include:
N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine: A dual inhibitor of cholinesterase and monoamine oxidase.
N-(prop-2-yn-1-yl)piperidin-4-amine:
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the prop-2-yn-1-yl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new materials and pharmaceuticals. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Propiedades
Fórmula molecular |
C8H14N2 |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
N-prop-2-ynylpiperidin-3-amine |
InChI |
InChI=1S/C8H14N2/c1-2-5-10-8-4-3-6-9-7-8/h1,8-10H,3-7H2 |
Clave InChI |
GNEJVOGEYBGJTE-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



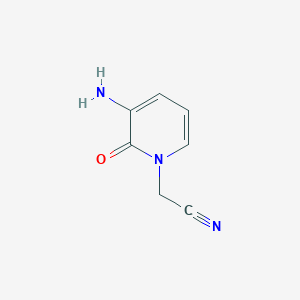
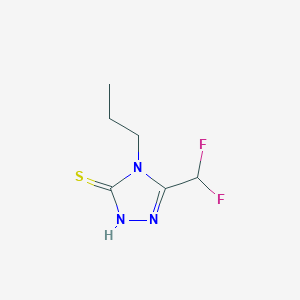
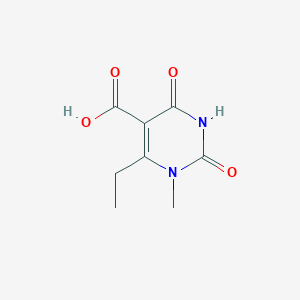
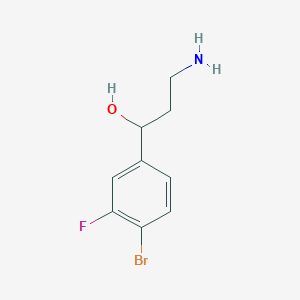
![2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13183879.png)

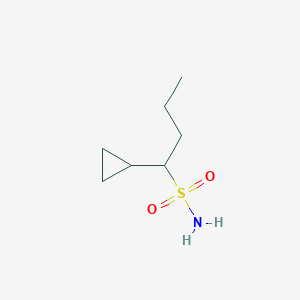
![(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13183893.png)
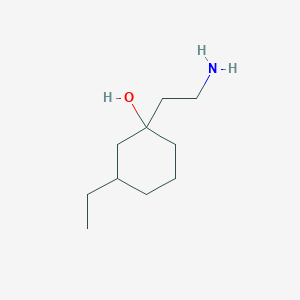
![2-[(2-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13183904.png)
![(3-[2-(Diethylamino)ethoxy]phenyl)boronic acid](/img/structure/B13183907.png)
